Structural Differentiation: Unique 4-Chlorophenoxy Acetamide Group Absent from All Major Known Bioactive Triazolopyridazines
The target compound (CAS 891113-39-6) contains a 4-chlorophenoxy group attached via an acetamide linker to a meta-substituted phenyl ring on the triazolo[4,3-b]pyridazine core. In contrast, the Lin28 inhibitor N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 108825-65-6) carries a simple N-methyl acetamide and a 3-methyl group on the triazole ring [1]. The anti-Cryptosporidium lead SLU-2633 features a distinct aryl tail and urea linker [2]. The dual c-Met/Pim-1 inhibitor series (e.g., compound 4g) employs entirely different substituents such as quinoline groups [3]. The 4-chlorophenoxy motif introduces a halogenated aromatic ether with potential for halogen bonding, altered lipophilicity, and distinct metabolic liability compared to all known analogues.
| Evidence Dimension | Structural feature: N-substitution and triazole substitution pattern |
|---|---|
| Target Compound Data | 4-chlorophenoxy group; unsubstituted triazole (R1=H); unsubstituted acetamide (R2=H); meta-phenyl linker |
| Comparator Or Baseline | CAS 108825-65-6: N-methyl acetamide, 3-methyl-triazole; SLU-2633: urea linker, specific aryl tail; Compound 4g: quinoline-bearing substituents |
| Quantified Difference | Structural difference: unique combination of substituents absent from all published SAR series |
| Conditions | Structural comparison based on published structures and patent disclosures |
Why This Matters
The presence of the 4-chlorophenoxy group in 891113-39-6 creates a unique chemical topology that is not represented in any published bioactive triazolopyridazine series, meaning empirical activity data from other series cannot be extrapolated to this compound.
- [1] Roos M, Hu W, Rabinovsky R, et al. A Small-Molecule Inhibitor of Lin28. ACS Chem Biol. 2016;11(10):2773-2781. View Source
- [2] Schubert TJ, Oboh E, Peek H, et al. Structure–Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine. J Med Chem. 2023;66(12):7807-7831. View Source
- [3] RSC Advances. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. 2024;14(41):30346-30363. View Source
